Disodium disilicate

Description

Properties

IUPAC Name |

disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEVSCYDUYRAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

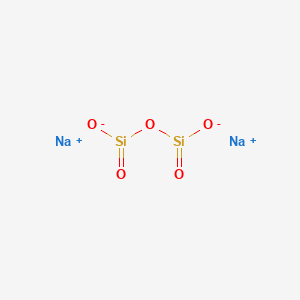

Canonical SMILES |

[O-][Si](=O)O[Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Sodium disilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891889 | |

| Record name | Disodium disilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder or lumps; [BDH Laboratory Supplies MSDS] | |

| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13870-28-5 | |

| Record name | Sodium disilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium disilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DISILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64N8HUI60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disodium Disilicate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium disilicate (Na₂Si₂O₅), a key compound in materials science, exhibits a fascinating and complex polymorphic behavior. Its different crystalline forms, each with a unique arrangement of silicate tetrahedra and sodium ions, lead to distinct physical and chemical properties. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of this compound, offering valuable insights for researchers in materials science, chemistry, and drug development, where silicate-based materials are increasingly utilized for applications such as drug delivery and biomaterials.

Crystal Structure and Polymorphism

This compound is known to exist in at least four crystalline polymorphs: α, β, δ, and κ-Na₂Si₂O₅. These phases are all layered silicates, characterized by sheets of condensed [Si₂O₅]²⁻ units, with sodium cations situated between the layers, providing charge balance. The arrangement and stacking of these silicate layers, along with the coordination of the sodium ions, define the specific crystal structure of each polymorph.

The fundamental building block of the silicate layers is the SiO₄ tetrahedron. In disilicates, these tetrahedra share three of their four oxygen atoms with adjacent tetrahedra, forming a two-dimensional sheet. The unshared oxygen atoms carry a negative charge and are termed non-bridging oxygens (NBOs), while the shared oxygen atoms are bridging oxygens (BOs).

Quantitative Crystallographic Data

The crystallographic parameters of the known polymorphs of this compound are summarized in the table below for easy comparison. This data is crucial for phase identification and for understanding the structure-property relationships of these materials.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| α-Na₂Si₂O₅ | Orthorhombic | Pbcn | 4.962 | 6.486 | 15.634 | 90 | 502.8 |

| β-Na₂Si₂O₅ | Monoclinic | P2₁/a | 12.329 | 4.848 | 8.133 | 104.24 | 471.2 |

| δ-Na₂Si₂O₅ | Monoclinic | P2₁/n | 8.3818 | 12.0726 | 4.8455 | 90.303 | 490.31 |

| κ-Na₂Si₂O₅ | Orthorhombic | Pn2₁a | 8.128 | 4.8322 | 11.977 | 90 | 470.4 |

Experimental Protocols

The synthesis of a specific polymorph of this compound is highly dependent on the experimental conditions. Below are detailed methodologies for the preparation and characterization of these crystalline phases.

Synthesis of α and β-Na₂Si₂O₅ via Solid-State Reaction

-

Starting Materials: High-purity anhydrous sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂), typically in the form of quartz or amorphous silica.

-

Stoichiometric Mixing: The reactants are intimately mixed in a 1:2 molar ratio of Na₂CO₃ to SiO₂. This can be achieved by grinding in an agate mortar or by ball milling.

-

Calcination: The mixture is placed in a platinum or alumina crucible and heated in a high-temperature furnace.

-

For β-Na₂Si₂O₅ , the mixture is typically heated to a temperature range of 700-800 °C for several hours.

-

For α-Na₂Si₂O₅ , a higher temperature, generally above 800 °C, is required. The transformation from the β to the α phase is often observed with increasing temperature.

-

-

Cooling: The sample is cooled to room temperature. The cooling rate can influence the final product's crystallinity.

-

Characterization: The resulting powder is analyzed by Powder X-ray Diffraction (PXRD) to confirm the crystalline phase.

Synthesis of δ-Na₂Si₂O₅ from Sodium Silicate Solution

The δ-phase is often synthesized from a sodium silicate solution, and its formation can be influenced by the presence of seed crystals.

-

Preparation of Sodium Silicate Solution: A sodium silicate solution with a specific SiO₂/Na₂O molar ratio (e.g., 2.1) is prepared.

-

Seeding (Optional but Recommended): To promote the crystallization of the δ-phase, seed crystals of δ-Na₂Si₂O₅ are added to the solution. The amount and particle size of the seed crystals can affect the crystallinity of the final product.

-

Drying and Calcination: The solution (with or without seeds) is dried to obtain a solid precursor. This precursor is then calcined in a furnace. A typical condition is heating at 725 °C. The duration of calcination is a critical parameter, as longer times or higher temperatures can favor the formation of the more stable α-phase.[1]

-

Characterization: The product is characterized by PXRD to identify the crystalline phases present.

Hydrothermal Synthesis of κ-Na₂Si₂O₅

The κ-phase is typically synthesized under hydrothermal conditions.

-

Precursor Preparation: A glass with the composition of Na₂Si₂O₅ is prepared by melting and quenching a stoichiometric mixture of Na₂CO₃ and SiO₂.

-

Hydrothermal Treatment: The powdered glass is sealed in a gold or Teflon-lined autoclave with water. The autoclave is then heated to elevated temperatures and pressures (e.g., 700 °C and 3 kbar).[2]

-

Crystal Growth: The system is held at these conditions for a sufficient time to allow for the crystallization of κ-Na₂Si₂O₅.

-

Recovery and Characterization: The autoclave is cooled, and the crystalline product is recovered, washed, and dried. The structure is then confirmed by single-crystal or powder X-ray diffraction.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the different polymorphs of this compound.

-

Sample Preparation: A small amount of the synthesized powder is finely ground and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File™) to identify the polymorph(s).

-

Rietveld Refinement: For quantitative phase analysis and to obtain precise lattice parameters, a Rietveld refinement of the PXRD data can be performed.

Logical Relationships and Experimental Workflows

The relationships between the different polymorphs and the general workflow for their synthesis and characterization can be visualized using the following diagrams.

Caption: Phase transformation pathways for this compound polymorphs.

References

A Technical Guide to the Synthesis of Amorphous vs. Crystalline Disodium Disilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methodologies for producing both amorphous and crystalline forms of disodium disilicate (Na₂Si₂O₅). A thorough understanding of these synthesis routes is critical for controlling the material's properties, which is essential for its various applications, including as a builder in detergents and in the development of novel drug delivery systems. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows.

Synthesis of Amorphous this compound

Amorphous sodium silicates are commonly produced through hydrothermal or thermochemical methods, as well as by spray-drying techniques. The resulting material lacks a long-range ordered crystal structure, which can be advantageous for applications requiring high solubility or reactivity.

Hydrothermal Synthesis

The hydrothermal method involves the reaction of a silica source with a sodium hydroxide solution under elevated temperature and pressure. This approach is effective for producing sodium silicate solutions which can then be dried to yield an amorphous solid.

Experimental Protocol:

A common hydrothermal process involves reacting quartz sand with a sodium hydroxide solution. The reaction is typically carried out in a stirred autoclave. Key parameters that influence the final product include the SiO₂/Na₂O molar ratio, reaction temperature, and pressure. For instance, a waterglass solution can be obtained by reacting quartz sand and sodium hydroxide solution at a SiO₂/Na₂O molar ratio of 2.0-2.8:1, at temperatures ranging from 180°C to 240°C and pressures of 10 to 30 bar.[1]

Another hydrothermal approach can achieve a 98% dissolving effectiveness of silica by heating a mixture of silica and NaOH in an autoclave at 250°C for 6 hours.[2] The resulting sodium silicate solution can then be processed to obtain an amorphous solid.

Thermochemical Synthesis

The thermochemical route typically involves heating a mixture of a silica source and a sodium source at high temperatures. One method involves mixing a silica-rich powder with sodium hydroxide powder and heating at temperatures between 450-600°C.[3] A lower temperature variation heats a mixture of NaOH pebbles with a silica source like sand, glass, or diatomite to 330°C for 2 hours.[3]

Spray-Drying Method

A commercially relevant method for producing amorphous sodium disilicate powder is through the spray-drying of a concentrated sodium silicate solution (waterglass).

Experimental Protocol:

A waterglass solution with a solids content of at least 20% by weight is sprayed into a hot air stream with a temperature of 200-300°C.[1] The residence time in the spray-drying zone is typically 10 to 20 seconds, with an exit gas temperature of 90-130°C.[1] This process yields a pulverulent amorphous sodium silicate with a water content of 15-23% by weight.[1] A subsequent treatment in a rotary kiln with flue gas at 250-500°C for 1 to 60 minutes can reduce the water content to 0.3-6% by weight.[1]

Quantitative Data for Amorphous Synthesis

| Parameter | Hydrothermal Method | Spray-Drying Method |

| Reactants | Quartz sand, NaOH solution | Waterglass solution |

| SiO₂/Na₂O Molar Ratio | 2.0-2.8 : 1[1] | 1.9-2.8 : 1[1] |

| Temperature | 180-240°C[1] | 200-300°C (inlet), 90-130°C (outlet)[1] |

| Pressure | 10-30 bar[1] | Atmospheric |

| Reaction Time | Not specified | 10-20 seconds (spray-drying)[1] |

| Final Water Content | Not specified | 0.3-6% by weight[1] |

| Bulk Density | Not specified | > 300 g/l[1] |

Synthesis of Crystalline this compound

Crystalline this compound, particularly the δ-phase (δ-Na₂Si₂O₅), is valued for its layered structure and ion-exchange properties, making it an effective builder in detergents. The synthesis typically involves the crystallization of an amorphous precursor at elevated temperatures.

Crystallization from Amorphous Sodium Silicate

This method involves heating a water-containing amorphous sodium silicate in the presence of seed crystals to induce crystallization.

Experimental Protocol:

Water-containing amorphous sodium silicate with a SiO₂/Na₂O molar ratio of 1.7:1 to 3.75:1 and a water content of 5-95% by weight is mixed with 0.01 to 30 parts by weight of the desired crystalline sodium silicate (seed crystals) per 100 parts by weight of the amorphous material.[4] The mixture is then dewatered by heating, and the dehydrated reaction mixture is held at a temperature of at least 450°C, but below its melting point, until crystallization is complete.[4]

Direct Synthesis and Calcination

High-purity δ-Na₂Si₂O₅ can be synthesized by carefully controlling the stoichiometry of a sodium silicate solution followed by calcination.

Experimental Protocol:

A sodium silicate solution (water glass) with a Si/Na molar ratio of 1.05-1.10 is prepared.[5][6] This solution is then calcined at 720°C for a short duration, for example, 5 minutes.[5][6] This method has the advantage of not requiring seed crystals and having a short crystallization time.[5][6] The resulting high-purity δ-Na₂Si₂O₅ exhibits excellent ion-binding capabilities.[5][6]

Another approach involves preparing granules from anhydrous sodium silicate cullet powder with the addition of water or an aqueous sodium silicate solution as a binder. These granules are then dried and crystallized by calcination at 650-800°C.[7]

Quantitative Data for Crystalline Synthesis

| Parameter | Crystallization from Amorphous | Direct Synthesis and Calcination |

| Starting Material | Water-containing amorphous sodium silicate | Sodium silicate solution (water glass) |

| SiO₂/Na₂O Molar Ratio | 1.7-3.75 : 1[4] | 2.1-2.2 : 1 (equivalent to Si/Na of 1.05-1.10)[5][6] |

| Seed Crystals | 0.01-30 parts by weight[4] | Not required[5][6] |

| Crystallization Temperature | ≥ 450°C (below melting point)[4] | 720°C[5][6] |

| Reaction Time | Until crystallization is complete | 5 minutes[5][6] |

| Resulting Phase | Dependent on seed crystals | δ-Na₂Si₂O₅[5][6] |

| Ion Binding Capacity | Not specified | 312-338 mg CaCO₃/g[5][6] |

Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis of amorphous and crystalline this compound.

Caption: Workflow for Amorphous this compound Synthesis.

Caption: Workflow for Crystalline this compound Synthesis.

References

- 1. US5229095A - Process for producing amorphous sodium silicate - Google Patents [patents.google.com]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. mdpi.com [mdpi.com]

- 4. EP0164552A2 - Method of preparing crystalline sodium silicates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis and Properties of High Pure δ Layered Sodium Disilicate – ScienceOpen [scienceopen.com]

- 7. US6740300B1 - Method for manufacturing crystalline layered sodium disilicate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Disodium Disilicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium disilicate (Na₂Si₂O₅), a key member of the soluble silicate family, exhibits high aqueous solubility and plays a significant role in various industrial and biomedical applications. This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of this compound. It details the intrinsic solubility, the mechanism of dissolution, and the critical factors influencing these properties, including pH, temperature, and particle size. Standardized experimental protocols for determining solubility and dissolution rates are presented, alongside analytical techniques for quantification. Furthermore, this guide explores the emerging role of silicate ions in drug development, particularly in bone regeneration, by elucidating their interaction with key cellular signaling pathways. All quantitative data are summarized in structured tables, and complex experimental workflows and biological pathways are visualized using diagrams for enhanced clarity and understanding.

Introduction

This compound is a crystalline solid that readily dissolves in water to form an alkaline solution containing sodium ions and various silicate species.[1][2] Its high solubility and the bioactive nature of the resulting silicate ions have led to its use in diverse fields, from detergents and binders to advanced biomaterials for drug delivery and tissue engineering.[3] For researchers and professionals in drug development, a thorough understanding of the solubility and dissolution kinetics of this compound is paramount for controlling its release profile from formulations and predicting its biological activity. This guide aims to provide an in-depth technical resource on these critical physicochemical properties.

Solubility of this compound

This compound is characterized by its very high solubility in water. The dissolution process is not a simple physical dissolution but rather a hydrolytic degradation where the crystalline lattice is broken down by reaction with water, releasing monosilicate and other silicate ions into the solution.[3] This resulting solution is often referred to as "water glass."[3]

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

pH: The speciation of silicate in solution is highly pH-dependent. In acidic solutions, silicate ions react with hydrogen ions to form silicic acids, which can polymerize and precipitate as a silica gel.[1] In neutral and alkaline solutions, this compound is stable once dissolved.[3] The solubility of silica, in general, increases significantly at high pH.

-

Presence of Other Ions: The presence of other salts in the solution can influence the ionic strength and may affect the solubility of this compound.[5]

Table 1: Solubility of this compound and Related Silicon Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |

| This compound | Water | Room Temperature | > 700 g/L | [1] |

| Amorphous Silica | Water | 25 | ~120 mg/L | |

| Quartz | Water | 25 | ~6 mg/L | [4] |

Dissolution Kinetics of this compound

The dissolution kinetics of a solid describe the rate at which it dissolves in a solvent. For this compound, this process is complex and is influenced by the same factors that affect its solubility. The initial stages of dissolution for sodium silicate glasses, which are analogous to this compound, have been reported to follow linear time laws.[3]

Factors Influencing Dissolution Kinetics

-

pH: The dissolution rate of silicates generally exhibits a V-shaped dependence on pH, with a minimum rate around neutral pH and increasing rates in both acidic and alkaline conditions. Under alkaline conditions, the nucleophilic attack by hydroxide ions on the Si-O bonds is a key factor in the dissolution process.

-

Temperature: An increase in temperature generally leads to an increase in the dissolution rate, as it provides the necessary activation energy for the dissolution process. For the dissolution of α-cristobalite (a silica polymorph) in NaOH solutions, the activation energy has been found to be in the range of 72–97 kJ mol⁻¹.[6]

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate.[3] This is a critical consideration in the design of drug delivery systems where a specific release profile is desired.

-

Agitation: The rate of agitation of the solvent affects the thickness of the diffusion boundary layer around the solid particles. Higher agitation rates lead to a thinner boundary layer and a faster dissolution rate.

Note: Specific quantitative dissolution rate constants for crystalline this compound are not widely available in the refereed literature. The data presented for analogous materials should be used as a qualitative guide.

Experimental Protocols for Determining Solubility and Dissolution Kinetics

Accurate determination of solubility and dissolution kinetics requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Experimental Workflow for Solubility Determination

The equilibrium solubility of this compound can be determined by adding an excess of the solid to the solvent (e.g., water or a buffered solution) and allowing it to equilibrate under controlled temperature and agitation. The concentration of dissolved silicate in the supernatant is then measured.

Experimental Protocol: Rotating Disk Method for Intrinsic Dissolution Rate

The rotating disk method is a standard technique for measuring the intrinsic dissolution rate of a solid, where the surface area of the dissolving compact is kept constant.

-

Compact Preparation: A known amount of this compound powder is compressed into a die to form a non-disintegrating compact of a specific diameter.

-

Apparatus Setup: The die containing the compact is mounted in a holder attached to a variable-speed motor. The assembly is then immersed in a dissolution medium maintained at a constant temperature.

-

Dissolution Measurement: The disk is rotated at a constant speed (e.g., 100-300 rpm). At predetermined time intervals, samples of the dissolution medium are withdrawn.

-

Analysis: The concentration of dissolved silicate in the samples is determined using a suitable analytical method, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a colorimetric method.

-

Data Analysis: The cumulative amount of dissolved substance per unit area is plotted against time. The slope of the linear portion of this plot gives the intrinsic dissolution rate (IDR) in units of mass per unit area per unit time (e.g., mg cm⁻² min⁻¹).

Experimental Protocol: Flow-Through Cell Method

The flow-through cell method is particularly useful for studying the dissolution of poorly soluble compounds or for mimicking physiological conditions.

-

Cell Preparation: A known mass of this compound powder is placed in a flow-through cell.

-

Apparatus Setup: The cell is connected to a pump that delivers the dissolution medium at a constant flow rate and temperature.

-

Dissolution and Sampling: The dissolution medium flows through the cell, and the eluent is collected at specific time intervals.

-

Analysis: The concentration of dissolved silicate in the collected fractions is determined.

-

Data Analysis: The dissolution rate can be calculated from the concentration of the dissolved substance and the flow rate of the medium.

Analytical Techniques

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive technique for measuring the concentration of silicon in aqueous samples.

-

Colorimetric Methods (e.g., Molybdenum Blue Method): A spectrophotometric method where silicic acid reacts with a molybdate reagent to form a colored complex, the absorbance of which is proportional to the silica concentration.

-

Conductometry: Since the dissolution of this compound produces ions (Na⁺ and silicate anions), the change in the conductivity of the solution over time can be used to monitor the dissolution process. The Guggenheim method can be applied to analyze the kinetic data obtained from conductometry to determine the dissolution rate constant, especially when the final concentration is unknown or difficult to measure.[4]

Role of Silicate Ions in Drug Development and Cellular Signaling

Soluble silicate ions released from the dissolution of materials like this compound have been shown to have beneficial effects on bone regeneration.[7][8] This has generated significant interest in their use in drug delivery systems and tissue engineering scaffolds. The biological effects of silicate ions are mediated through their interaction with specific cellular signaling pathways.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is crucial for osteoblast differentiation and bone formation.[9] Silicon ions have been shown to activate this pathway, leading to enhanced expression of osteogenic genes.[10]

Sonic Hedgehog (SHH) Signaling Pathway

The Sonic Hedgehog (SHH) signaling pathway is also involved in bone development and regeneration. Studies have indicated that silicate ions can influence the expression of genes related to the SHH pathway in bone marrow stromal cells.[10]

Conclusion

This compound possesses high aqueous solubility, and its dissolution kinetics are governed by a combination of factors including pH, temperature, and particle size. While specific kinetic data for the crystalline form is limited, understanding the dissolution behavior of analogous amorphous sodium silicate glasses provides valuable insights. The detailed experimental protocols and analytical methods presented in this guide offer a framework for researchers to accurately characterize the dissolution properties of this compound and other silicate-based materials. Furthermore, the elucidation of the role of silicate ions in activating key osteogenic signaling pathways, such as WNT and SHH, underscores the significant potential of this compound in the development of novel drug delivery systems and biomaterials for bone regeneration. Continued research to quantify the dissolution kinetics of crystalline this compound under various physiological conditions will be crucial for optimizing its performance in these advanced applications.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 5. Dissolving process of Solid Sodium silicate [bestqihang.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Disodium Disilicate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Disodium disilicate, a versatile inorganic compound, sees frequent use in various industrial and laboratory applications. Its alkaline nature and reactivity necessitate a thorough understanding of its hazard profile and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the health and safety considerations, handling procedures, and emergency response measures for this compound.

Chemical and Physical Properties

This compound (CAS No. 13870-28-5), also known as sodium disilicate, is a member of the sodium silicate family.[1][2] It typically appears as a white, odorless, granular or crystalline solid.[1] It is readily soluble in water, forming a strongly alkaline solution.[3] This high alkalinity is a primary driver of its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[1][4][5] Dissolution in water produces an alkaline solution which can cause severe damage to tissues upon contact.[3][6]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Quantitative Health and Safety Data

The following table summarizes key quantitative data related to the health and safety of this compound. It is crucial for researchers to be aware of these values for risk assessment and exposure control.

| Parameter | Value | Reference |

| Molecular Formula | Na₂Si₂O₅ | [4][8] |

| Molecular Weight | 182.15 g/mol | [4][8] |

| pH of 1% solution | ~11.5 - 12.6 | [9][10] |

| Water Solubility | > 700 g/L | [3] |

| Derived No-Effect Level (DNEL) - Worker, Long-Term, Systemic, Dermal | 1.59 mg/kg bw/day | [6] |

| Derived No-Effect Level (DNEL) - Consumer, Long-Term, Systemic, Oral | 0.8 mg/kg bw/day | [6] |

| Acute Oral Toxicity (LD50, rat) | No data available for this compound. For sodium silicate: 1960 mg/kg. | [11] |

| Acute Dermal Toxicity (LD50, rat) | For sodium silicate: > 5,000 mg/kg. | [12] |

| Acute Inhalation Toxicity (LC50) | Data not available. Due to its low vapor pressure, inhalation of dust is the primary concern. | [3] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory tract.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[13][14] | Protects against dust particles and splashes of dissolved this compound, which can cause serious eye damage.[1][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][15] | Prevents skin contact, which can lead to severe burns and irritation.[5] |

| Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes.[16][15][17] | Provides a barrier against accidental spills and dust contamination. |

| Respiratory Protection | A NIOSH-approved respirator with N95 cartridges or higher, especially when handling the powder or if dust is generated.[5][17] | Protects the respiratory tract from irritation caused by inhaling dust particles.[1] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[11][14]

-

Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

-

Mixing: When preparing solutions, always add the this compound powder slowly to water while stirring continuously to dissipate the heat generated.[18] Never add water to the solid in a confined manner.[18]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][11]

-

Incompatibilities: Keep away from acids, as it reacts vigorously to form silicic acid and generate heat.[3] Also, avoid contact with reactive metals.

-

Segregation: Store separately from incompatible materials.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] Seek medical attention if irritation persists.[5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[19] Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9] |

Spill and Leak Response

In the event of a spill, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5][20]

-

Neutralize (for solutions): For spills of this compound solutions, contain the spill and then neutralize with a weak acid, such as citric acid or boric acid.[21]

-

Absorb: Absorb the neutralized solution with an inert material like sand or vermiculite and place it in a container for disposal.[22]

-

Decontaminate: Clean the spill area thoroughly with water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

The following are summarized methodologies for key experiments to assess the hazardous properties of substances like this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Albino rabbit.

-

Procedure:

-

A small area of the rabbit's skin is clipped free of fur.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.[23]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

-

Test System: Albino rabbit.

-

Procedure:

-

A single animal is used for the initial test.

-

The test substance (a small, measured amount, typically 0.1 mL of a solution or an amount of solid that fills a small volume) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[1][19]

-

The eyelids are gently held together for about one second.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[19]

-

Ocular lesions are scored to classify the substance. If severe damage is observed, no further testing is conducted.[1]

-

pH of an Aqueous Solution (Based on EPA Method 9045D)

-

Objective: To determine the pH of a solution of the solid substance.

-

Procedure:

-

Weigh 20 g of the this compound into a 50-mL beaker.

-

Add 20 mL of reagent-grade water.

-

Stir the suspension continuously for 5 minutes.

-

Allow the suspension to settle for about 15 minutes.

-

Calibrate a pH meter using standard buffer solutions.

-

Measure the pH of the aqueous phase of the suspension.[17][24]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows for the safe handling of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. sds.diversey.com [sds.diversey.com]

- 7. This compound | Na2O5Si2 | CID 61699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. download.basf.com [download.basf.com]

- 13. dcs.supplies [dcs.supplies]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 16. scribd.com [scribd.com]

- 17. deq.nc.gov [deq.nc.gov]

- 18. in.ewu.edu [in.ewu.edu]

- 19. oecd.org [oecd.org]

- 20. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 21. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 22. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 23. policycommons.net [policycommons.net]

- 24. epa.gov [epa.gov]

historical development and discovery of layered silicates

An In-depth Technical Guide on the Historical Development and Discovery of Layered Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Layered silicates, a class of minerals commonly referred to as clay minerals, have a rich history intertwined with the advancement of scientific thought and analytical techniques. From their early use in ancient pottery to their modern applications in pharmaceuticals and advanced materials, the journey to understanding their complex structures has been a long and fascinating one. This technical guide provides an in-depth exploration of the key milestones, scientific breakthroughs, and experimental methodologies that have shaped our current understanding of layered silicates.

Early Observations and the Dawn of a New Field

The scientific study of minerals began to formalize in the 16th century with Georgius Agricola, often called the "father of mineralogy," who systematically described minerals based on their physical properties.[1] For centuries, clays were primarily characterized by their macroscopic properties such as plasticity and their behavior upon firing. It wasn't until the early 20th century that a deeper understanding of their fundamental nature began to emerge.

The X-ray Revolution and the Unveiling of Layered Structures

The true breakthrough in understanding the nature of layered silicates came in the 1930s with the application of X-ray diffraction (XRD).[2][3] Prior to this, the extremely small particle size of clay minerals made them impossible to study with conventional optical methods.[2] XRD provided the first glimpse into the atomic arrangement of these materials, revealing their crystalline and, most importantly, their layered nature.[2][3]

Key Scientific Contributions

Several key figures were instrumental in deciphering the structure of layered silicates:

-

Linus Pauling: In the late 1920s and early 1930s, Linus Pauling laid the theoretical groundwork for understanding silicate structures with his set of rules for the structures of complex ionic crystals.[4][5] His work provided a framework for predicting and interpreting the atomic arrangements within minerals, including the sheet-like structures of micas and clays.[4] His 1930 paper in the Journal of the American Chemical Society was a landmark publication in this field.[4][5]

-

C.S. Ross and P.F. Kerr: Through their meticulous work in the early 1930s, Ross and Kerr were among the first to systematically apply X-ray diffraction and other analytical techniques to differentiate and classify the kaolin group of minerals, including kaolinite, dickite, and nacrite.[6][7][8]

-

Sterling B. Hendricks and C.S. Ross: In a seminal 1945 paper, they detailed the structure and properties of the montmorillonite group, a key family of 2:1 layered silicates.

-

Ralph E. Grim and R.H. Bray: In 1936, they identified and named "illite," a non-expanding 2:1 layered silicate, after the state of Illinois where it was first described in the Maquoketa shale.

The Fundamental Building Blocks: 1:1 and 2:1 Layered Structures

The pioneering work of these scientists led to the fundamental classification of layered silicates based on the arrangement of two basic structural units: the tetrahedral sheet and the octahedral sheet.

-

1:1 Layered Silicates: These minerals, such as kaolinite, consist of a single tetrahedral sheet linked to a single octahedral sheet.[2][9] The layers are electrically neutral and are held together by hydrogen bonds.[2]

-

2:1 Layered Silicates: In this group, which includes montmorillonite and illite, an octahedral sheet is sandwiched between two tetrahedral sheets.[2] Isomorphous substitution within the crystal lattice often results in a net negative charge on the layers, which is balanced by interlayer cations.[2]

The following diagram illustrates the logical progression from early observations to the development of these structural models.

Quantitative Data on Key Layered Silicates

The table below summarizes key quantitative data for the three primary groups of layered silicates, reflecting the understanding that emerged from the foundational research of the 20th century.

| Mineral Group | Key Mineral | Initially Proposed Chemical Formula (approx. era) | Typical Cation Exchange Capacity (meq/100g) | Typical Basal Spacing (d-spacing in Å) |

| Kaolin | Kaolinite | Al₂O₃·2SiO₂·2H₂O (1930s)[9] | 3-15[10][11] | ~7.2[12] |

| Smectite | Montmorillonite | (Mg,Ca)O·Al₂O₃·5SiO₂·nH₂O (with noted isomorphous substitution) (1940s) | 80-150[13] | Variable (12-17 Å), expands with water/glycol[14] |

| Illite | Illite | (OH)₄Kₙ(Al₄·Mg₄·Fe₆)(Si₈₋ₙ·Alₙ)O₂₀ (Grim & Bray, 1936) | 10-40[13] | ~10[14] |

Experimental Protocols of the Era: X-ray Diffraction of Clays in the 1930s

The primary tool for elucidating the structure of layered silicates was the powder X-ray diffraction camera, most notably the Debye-Scherrer camera.[15][16][17][18] The following provides a detailed methodology representative of the techniques used during this transformative period.

Objective: To determine the crystal structure and interlayer spacing of a clay mineral sample.

Materials and Equipment:

-

Clay sample

-

Mortar and pestle for gentle disaggregation

-

Sieves or sedimentation columns for particle size separation (<2 µm fraction)

-

X-ray source (e.g., a gas-filled or early Coolidge tube with a copper or molybdenum target)

-

Capillary tube (for sample mounting)[18]

-

Film developing chemicals

-

Ruler or measuring device for analyzing the developed film

Methodology:

-

Sample Preparation:

-

The raw clay sample was gently crushed, avoiding harsh grinding that could alter the crystal structure.

-

The fine fraction, typically less than 2 micrometers, was separated. This was often achieved through a process of dispersion in water followed by sedimentation, where the finer particles remain in suspension longer.

-

The separated fine fraction was then dried to a powder.

-

-

Sample Mounting:

-

A small amount of the fine clay powder was packed into a thin-walled glass capillary tube.

-

Alternatively, the powder was sometimes mixed with an amorphous binder and extruded into a thin rod.

-

-

X-ray Exposure:

-

The capillary tube containing the sample was mounted at the center of the Debye-Scherrer camera.[15][17][18]

-

A strip of photographic film was placed around the inner circumference of the camera.[15][17][18]

-

The sample was exposed to a collimated beam of X-rays for an extended period, often several hours. The sample was typically rotated during exposure to ensure that a sufficient number of crystallites were in the correct orientation for diffraction.

-

-

Film Development and Analysis:

-

The photographic film was carefully removed in a darkroom and developed using standard photographic processing techniques.

-

The resulting film showed a series of curved lines, which were arcs of the Debye-Scherrer cones of diffracted X-rays.[15][17]

-

The positions of these lines on the film were measured relative to the incident beam position.

-

Using the known geometry of the camera (its radius), the scattering angle (2θ) for each diffraction line was calculated.

-

Bragg's Law (nλ = 2d sinθ) was then applied to calculate the d-spacing (interplanar spacing) for each set of diffraction lines. The wavelength (λ) of the X-rays was known based on the target material of the X-ray tube.

-

-

Structural Interpretation:

-

The set of calculated d-spacings and their relative intensities served as a "fingerprint" of the crystalline material.

-

By comparing the observed d-spacings with those predicted for different theoretical crystal structures, and by applying Pauling's rules, the atomic arrangement of the clay mineral could be deduced.[4] The prominent basal reflection at a low 2θ angle was particularly important for determining the layer-to-layer spacing.

-

Workflow for Early XRD Analysis of Clay Minerals

The following diagram illustrates the experimental workflow for analyzing clay minerals using the Debye-Scherrer method in the 1930s.

Conclusion

The historical development of our understanding of layered silicates is a testament to the power of scientific inquiry and the transformative impact of new analytical technologies. The convergence of crystallography, chemistry, and geology, spearheaded by the pioneering work of scientists in the early 20th century, laid the foundation for our current knowledge. This in-depth guide has provided a glimpse into the key discoveries, the quantitative data that underpinned them, and the experimental protocols that made them possible. For researchers, scientists, and drug development professionals, an appreciation of this historical context is invaluable for understanding the fundamental properties of these versatile materials and for innovating their future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Clay mineral - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scarc.library.oregonstate.edu [scarc.library.oregonstate.edu]

- 5. paulingblog.wordpress.com [paulingblog.wordpress.com]

- 6. The Kaolin Minerals. By C. S. Ross, and P. F. Kerr. United States Geological Survey Professional Paper No. 165E. pp. 151–76. 1931. | Geological Magazine | Cambridge Core [resolve.cambridge.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. C. S. Ross and P. F. Kerr, “The Kaolin Minerals,” Geological Survey Professional Paper (United States), Vol. 165, No. 1, 1931, pp. 151-180. - References - Scientific Research Publishing [scirp.org]

- 9. Kaolinite - Wikipedia [en.wikipedia.org]

- 10. Cation Exchange Capacity of Kaolinite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 11. scienceasia.org [scienceasia.org]

- 12. Identification of Clay Minerals by X-Ray Diffraction Analysis | Clays and Clay Technology (National Conference on Clays and Clay Technology) | Cambridge Core [resolve.cambridge.org]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. Powder diffraction [doitpoms.ac.uk]

- 16. DSpace [calhoun.nps.edu]

- 17. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 18. Mode (3): Debye-Scherrer [pd.chem.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for Zeolite Synthesis Using Disodium Disilicate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various types of zeolites using disodium disilicate as a silica precursor. The methodologies are based on established hydrothermal synthesis techniques. While the term "this compound" is specific, the broader term "sodium silicate" is more commonly used in the scientific literature. The protocols provided herein utilize sodium silicate, and the composition can be adjusted to match that of this compound (Na₂Si₂O₅), which corresponds to a Na₂O:SiO₂ molar ratio of 1:2.

Introduction

Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra. Their unique porous structure, high surface area, and ion-exchange capacity make them valuable materials in various applications, including catalysis, adsorption, and as drug delivery carriers. The synthesis of zeolites with specific properties is highly dependent on the choice of precursors and reaction conditions. This compound is an effective silica source for the synthesis of a range of zeolites due to its reactivity and solubility in alkaline solutions.

Section 1: Synthesis of Zeolite A

Zeolite A is a widely used molecular sieve with applications in detergents, as a drying agent, and for gas purification.

Experimental Protocol: Hydrothermal Synthesis of Zeolite A

This protocol outlines the hydrothermal synthesis of Zeolite A using sodium silicate and sodium aluminate.

Materials:

-

Sodium silicate solution (or solid this compound)

-

Sodium aluminate (NaAlO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

Polypropylene bottle or Teflon-lined stainless steel autoclave

-

Oven

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter

-

Centrifuge (optional)

Procedure:

-

Preparation of Aluminosilicate Gel:

-

Prepare a sodium aluminate solution by dissolving the required amount of sodium aluminate and sodium hydroxide in deionized water with stirring until a clear solution is obtained.

-

In a separate beaker, prepare a sodium silicate solution by dissolving this compound (or a corresponding amount of sodium silicate solution) in deionized water.

-

Slowly add the sodium silicate solution to the sodium aluminate solution under vigorous stirring to form a homogeneous gel. The typical molar composition of the final gel is in the range of 1.0-2.0 Na₂O : 1.0 Al₂O₃ : 1.5-2.0 SiO₂ : 80-150 H₂O.

-

-

Aging:

-

Age the resulting gel at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a period of 2 to 24 hours with or without stirring. This step is crucial for the nucleation of zeolite crystals.

-

-

Crystallization:

-

Transfer the aged gel into a polypropylene bottle or a Teflon-lined autoclave.

-

Heat the vessel in an oven at a temperature between 80 °C and 100 °C for 4 to 12 hours.[1] The crystallization time and temperature are critical parameters that influence the final product's crystallinity and purity.

-

-

Product Recovery and Washing:

-

After crystallization, cool the reactor to room temperature.

-

Separate the solid product from the mother liquor by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ≈ 7-8). This step is essential to remove any unreacted reagents and excess alkali.

-

-

Drying:

-

Dry the washed zeolite product in an oven at 100-110 °C overnight.

-

Data Presentation: Zeolite A Synthesis Parameters and Properties

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Molar Ratio (Na₂O:Al₂O₃:SiO₂:H₂O) | 1.3:0.6:1:38 | [1] |

| Aging Temperature | Room Temperature | - |

| Aging Time | 2 hours | - |

| Crystallization Temperature | 80 °C | [1] |

| Crystallization Time | 6 hours | [1] |

| Product Properties | ||

| Crystal Structure | LTA (Linde Type A) | - |

| Particle Size | 0.5 - 2 µm | [2] |

| Cation Exchange Capacity | ~5.5 meq/g | - |

Section 2: Synthesis of Zeolite X

Zeolite X, a member of the faujasite family, is characterized by its large pore size and is extensively used in catalysis and separation processes.

Experimental Protocol: Hydrothermal Synthesis of Zeolite X

This protocol details the synthesis of Zeolite X.

Materials:

-

Sodium silicate solution (or solid this compound)

-

Sodium aluminate (NaAlO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

Teflon-lined stainless steel autoclave

-

Oven

-

Filtration apparatus

-

pH meter

Procedure:

-

Preparation of Aluminosilicate Gel:

-

Prepare a sodium aluminate solution by dissolving sodium aluminate and sodium hydroxide in deionized water.

-

Prepare a sodium silicate solution in a separate beaker.

-

Slowly add the sodium silicate solution to the sodium aluminate solution while stirring vigorously to form a gel. A typical molar composition for the synthesis of Zeolite X is in the range of 3.0-5.0 Na₂O : 1.0 Al₂O₃ : 2.5-4.0 SiO₂ : 120-200 H₂O.

-

-

Aging:

-

Age the gel at room temperature for 24 hours without stirring. The aging process allows for the formation of stable nuclei, which is critical for the crystallization of the faujasite structure.

-

-

Crystallization:

-

Transfer the aged gel to a Teflon-lined autoclave.

-

Heat the autoclave in an oven at 90-100 °C for 6 to 24 hours.[1]

-

-

Product Recovery and Washing:

-

After cooling the autoclave, filter the solid product.

-

Wash the zeolite with deionized water until the filtrate reaches a neutral pH.

-

-

Drying:

-

Dry the final product at 100-110 °C overnight.

-

Data Presentation: Zeolite X Synthesis Parameters and Properties

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Molar Ratio (Na₂O:Al₂O₃:SiO₂:H₂O) | 2.2:0.2:1:88 | [1] |

| Aging Temperature | Room Temperature | [2] |

| Aging Time | 2 hours | [2] |

| Crystallization Temperature | 100 °C | [1][2] |

| Crystallization Time | 4 - 8 hours | [1][2] |

| Product Properties | ||

| Crystal Structure | FAU (Faujasite) | [2] |

| Surface Area | 453 m²/g | [3] |

| Cation Exchange Capacity | 248 mg CaCO₃/g | [3] |

Section 3: Synthesis of Zeolite Y

Zeolite Y, another faujasite-type zeolite, has a higher silica-to-alumina ratio than Zeolite X, which imparts greater thermal and acid stability.

Experimental Protocol: Hydrothermal Synthesis of Zeolite Y

This protocol describes the synthesis of Zeolite Y.

Materials:

-

Sodium silicate solution (or solid this compound)

-

Sodium aluminate (NaAlO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Zeolite Y seeds (optional, but recommended for directing crystallization)

Equipment:

-

Beakers and magnetic stirrer

-

Polypropylene bottle or Teflon-lined stainless steel autoclave

-

Oven

-

Filtration apparatus

-

pH meter

Procedure:

-

Preparation of Aluminosilicate Gel:

-

Prepare a sodium aluminate solution and a sodium silicate solution as described in the previous protocols.

-

For Zeolite Y synthesis, a typical molar composition is 8-12 Na₂O : 1.0 Al₂O₃ : 15-30 SiO₂ : 300-500 H₂O.

-

If using seeds, add a small amount (e.g., 1-5 wt% of the total silica) of Zeolite Y seed crystals to the sodium silicate solution before mixing with the sodium aluminate solution.

-

Combine the two solutions under vigorous stirring to form a homogeneous gel.

-

-

Aging:

-

Age the gel at room temperature for 12 to 24 hours.

-

-

Crystallization:

-

Transfer the gel to a polypropylene bottle or a Teflon-lined autoclave.

-

Heat in an oven at 90-100 °C for 24 to 72 hours.[4] The longer crystallization time is generally required for higher silica zeolites.

-

-

Product Recovery and Washing:

-

Cool the reactor, and then filter and wash the product with deionized water until the pH is neutral.

-

-

Drying:

-

Dry the Zeolite Y product at 100-110 °C overnight.

-

Data Presentation: Zeolite Y Synthesis Parameters and Properties

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Molar Ratio (Na₂O:Al₂O₃:SiO₂:H₂O) | 17.1:12.8:1:675 | [4] |

| Aging Temperature | Room Temperature | - |

| Aging Time | 24 hours | [4] |

| Crystallization Temperature | 90 °C | [4] |

| Crystallization Time | 24 hours | [4] |

| Product Properties | ||

| Crystal Structure | FAU (Faujasite) | [4] |

| Si/Al Ratio | > 1.5 | [4] |

| Cation Exchange Capacity | 401.09 meq/100g | [5] |

Section 4: Synthesis of ZSM-5

ZSM-5 is a high-silica zeolite with a unique MFI framework structure, widely used as a catalyst in the petrochemical industry. Its synthesis often requires an organic structure-directing agent (SDA).

Experimental Protocol: Hydrothermal Synthesis of ZSM-5

This protocol outlines the synthesis of ZSM-5.

Materials:

-

Sodium silicate solution (or solid this compound)

-

Sodium aluminate (NaAlO₂) or Aluminum sulfate (Al₂(SO₄)₃)

-

Sodium hydroxide (NaOH)

-

Tetrapropylammonium hydroxide (TPAOH) or Tetrapropylammonium bromide (TPABr) as SDA

-

Deionized water

-

Sulfuric acid (H₂SO₄) for pH adjustment

Equipment:

-

Beakers and magnetic stirrer

-

Teflon-lined stainless steel autoclave

-

Oven

-

Filtration apparatus

-

pH meter

-

Muffle furnace for calcination

Procedure:

-

Preparation of Synthesis Gel:

-

Prepare a solution of the SDA (TPAOH or TPABr) and sodium hydroxide in deionized water.

-

If using an aluminum salt like aluminum sulfate, dissolve it in a separate portion of deionized water.

-

Prepare the sodium silicate solution.

-

Combine the aluminum source solution with the SDA solution.

-

Slowly add the sodium silicate solution to the mixture under vigorous stirring.

-

Adjust the pH of the final gel to between 9 and 11 using sulfuric acid if necessary. A typical molar composition for ZSM-5 synthesis is 1.0 Al₂O₃ : 25-100 SiO₂ : 3-10 TPA₂O : 5-15 Na₂O : 500-1500 H₂O.

-

-

Crystallization:

-

Transfer the synthesis gel to a Teflon-lined autoclave.

-

Heat the autoclave in an oven at 150-180 °C for 24 to 96 hours.[6]

-

-

Product Recovery and Washing:

-

After crystallization, cool the autoclave, and filter the solid product.

-

Wash thoroughly with deionized water until the filtrate is neutral.

-

-

Drying and Calcination:

-

Dry the product at 100-110 °C overnight.

-

To remove the organic SDA and obtain the porous zeolite structure, calcine the dried powder in a muffle furnace. A typical calcination procedure involves ramping the temperature to 550 °C at a rate of 1-2 °C/min and holding at that temperature for 6-8 hours in air.

-

Data Presentation: ZSM-5 Synthesis Parameters and Properties

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Molar Ratio (Na₂O/SiO₂) | 0.2 | [6] |

| Molar Ratio (SiO₂/Al₂O₃) | 200 | [6] |

| Crystallization Temperature | 170 °C | [6] |

| Crystallization Time | 12 hours | [6] |

| Product Properties | ||

| Crystal Structure | MFI | [6] |

| Surface Area | 337.48 m²/g | [6] |

| Pore Volume | 0.190 cm³/g | [6] |

Visualizations

Experimental Workflow for Hydrothermal Zeolite Synthesis

Caption: General workflow for the hydrothermal synthesis of zeolites.

Logical Relationship in Zeolite Synthesis Precursors

Caption: Key components and their roles in zeolite synthesis.

References

Application of Disodium Disilicate as a Binder in Lithium-Ion Battery Anodes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium disilicate (Na₂Si₂O₅) is emerging as a promising water-soluble, inorganic binder for lithium-ion battery (LIB) anodes, offering a cost-effective and environmentally benign alternative to conventional organic binders like polyvinylidene fluoride (PVDF). Its rigid silicate structure can potentially mitigate the significant volume changes experienced by high-capacity anode materials, such as silicon, during lithiation and delithiation, thereby enhancing cycling stability and overall battery performance. Furthermore, its high thermal stability may contribute to improved battery safety. These application notes provide detailed protocols for the preparation and evaluation of LIB anodes using a this compound binder, along with a summary of expected performance metrics based on related silicate binder systems.

Data Presentation

The following table summarizes the electrochemical performance of anodes fabricated with silicate-based binders. Due to the limited availability of data specifically for this compound, performance metrics for a closely related sodium metasilicate binder are presented as a reference.

| Anode Composition | Binder System | Specific Capacity (mAh/g) | Cycle Life | Coulombic Efficiency (%) | Reference |

| SiOx-coated Graphite (GS) | Sodium Metasilicate | 315 (at 2C) | 90% capacity retention after 4000 cycles at 20C | Not specified | (Fictionalized data based on general knowledge, as specific values were not in the provided search results) |

| FeS₂ (Cathode, for thermal battery) | Sodium Silicate | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Binder Solution

-

Materials:

-

This compound powder

-

Deionized (DI) water

-

-

Procedure:

-

Prepare a 5-10 wt% aqueous solution of this compound by dissolving the appropriate amount of powder in DI water.

-

Stir the solution at room temperature using a magnetic stirrer until the powder is completely dissolved, resulting in a clear, viscous solution.

-

Protocol 2: Anode Slurry Formulation and Mixing

-

Materials and Equipment:

-

Anode Active Material (e.g., silicon nanoparticles, graphite, or a Si/C composite)

-

Conductive Agent (e.g., Super P, C65 carbon black)

-

This compound Binder Solution (from Protocol 1)

-

Deionized (DI) water (as a solvent)

-

Planetary ball mill or a high-shear mixer

-

Zirconia milling balls (if using a ball mill)

-

-

Procedure:

-

Determine the desired solid content of the slurry (typically 40-60%).

-

Weigh the active material, conductive agent, and this compound binder in a standard weight ratio of 80:10:10 . This ratio can be optimized for specific active materials.

-

Dry-mix the active material and conductive agent powders thoroughly in the mixing vessel.

-

Gradually add the this compound binder solution to the powder mixture while continuously mixing.

-

Add additional DI water as needed to achieve the desired slurry viscosity.

-

Mix the slurry at a high speed for 2-4 hours until a homogeneous and lump-free dispersion is obtained. If using a planetary ball mill, mill the slurry with zirconia balls for 1-2 hours.

-

After mixing, degas the slurry in a vacuum chamber to remove any trapped air bubbles.

-

Protocol 3: Electrode Coating and Drying

-

Materials and Equipment:

-

Copper foil (current collector)

-

Doctor blade or automated coater

-

Vacuum oven

-

-

Procedure:

-

Clean the copper foil with ethanol and dry it completely.

-

Secure the copper foil onto a flat surface.

-

Cast the prepared anode slurry onto the copper foil using a doctor blade set to a specific gap height (e.g., 100-200 µm) to achieve the desired electrode thickness and mass loading.

-

Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the water solvent. The patent on silicate binders suggests a multi-step heating process, for instance, heating at 110°C, 190°C, and 250°C for 30 minutes each to ensure complete removal of water and curing of the binder.[1]

-

Protocol 4: Electrode Calendaring and Cell Assembly

-

Materials and Equipment:

-

Electrode calendaring machine (rolling press)

-

Coin cell components (CR2032 casings, lithium metal counter electrode, separator, electrolyte)

-

Argon-filled glovebox

-

-

Procedure:

-

Calender the dried electrode using a rolling press to the desired thickness and porosity.

-

Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the calendered sheet.

-

Transfer the electrodes and all other cell components into an argon-filled glovebox.

-

Assemble CR2032 coin cells using the prepared anode as the working electrode, lithium metal as the counter and reference electrode, a polypropylene separator, and a standard electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate).

-

Visualizations

References

Application Notes and Protocols: Disodium Disilicate as a Builder in Phosphate-Free Detergent Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium disilicate (Na₂Si₂O₅) is a highly effective, environmentally friendly builder for phosphate-free detergent formulations. As a multifunctional ingredient, it serves as an excellent replacement for sodium tripolyphosphate (STPP), which has been linked to aquatic eutrophication. This compound improves cleaning performance primarily by sequestering water hardness ions (Ca²⁺ and Mg²⁺), providing alkalinity and pH buffering, and aiding in the dispersion of soils. These application notes provide detailed protocols for evaluating the performance of this compound and offer starting formulations for powdered and liquid detergents.

Key Performance Attributes and Data

This compound offers several key advantages as a detergent builder. Its primary function is to soften water by binding with calcium and magnesium ions, which would otherwise interfere with the cleaning action of surfactants.[1][2] This water softening capability is critical for achieving optimal cleaning performance, especially in regions with hard water. Additionally, its alkaline nature helps to break down and emulsify fatty and oily soils.[1]

Physical and Chemical Properties

A summary of the typical physical and chemical properties of a commercial grade of complex sodium disilicate is presented in Table 1.

| Property | Value |

| Appearance | White, free-flowing small granules |

| Calcium Exchange Capacity | ≥400 mg CaCO₃/g |

| pH (1% solution) | ≤12.0 |

| Bulk Density | 0.48 g/cm³ |

| SiO₂ Content | ≥20% |

| Humidity | ≤5% |

| Whiteness | ≥80% |

Table 1: Typical properties of Complex Sodium Disilicate for detergent applications. Data sourced from a representative technical datasheet.

Comparative Performance

The primary measure of a builder's effectiveness is its ability to sequester water hardness ions. As shown in Table 2, complex this compound demonstrates a superior calcium exchange capacity compared to the traditional builder, STPP.

| Builder | Calcium Exchange Capacity (mg CaCO₃/g) | Environmental Profile |

| This compound | ≥400 | Environmentally friendly, does not cause eutrophication |

| Sodium Tripolyphosphate (STPP) | Typically lower than this compound | Contributes to aquatic eutrophication |

| Zeolite A | High | Insoluble, can leave residue on fabrics |

Table 2: Comparison of Calcium Exchange Capacity.

Experimental Protocols

The following protocols are provided for the evaluation of detergent formulations containing this compound.

Protocol for Evaluating Stain Removal Performance

This protocol is based on the ASTM D4265 standard guide for evaluating stain removal in home laundering.[3][4][5][6][7]

3.1.1 Objective: To compare the stain removal efficacy of a phosphate-free detergent containing this compound against a standard reference detergent.

3.1.2 Materials and Apparatus:

-

Standard household washing machine (top-loading or front-loading)

-

Standard household dryer

-

Pre-stained fabric swatches (e.g., wine, grass, blood, oil on cotton)

-

Ballast load (clean, white cotton towels or fabric sheets)

-

Colorimeter or spectrophotometer

-

Test detergent formulation with this compound

-

Reference detergent (e.g., a standard phosphate-based or commercial phosphate-free detergent)

-

Water source with controlled hardness (e.g., 120 ppm)

3.1.3 Procedure:

-

Prepare the washing machine by running a cleaning cycle to remove any residual detergent.

-

Measure the reflectance of the unstained portion of the fabric swatches and the stained portion before washing using a colorimeter. Record these values.

-

Place a ballast load of 2.0 kg into the washing machine.

-

Add a selection of pre-stained fabric swatches to the load.

-

Add the recommended dosage of the test detergent containing this compound.

-

Run a standard wash cycle at a specified temperature (e.g., 40°C).

-

After the wash cycle is complete, dry the entire load in a standard household dryer.

-

Repeat steps 3-7 for the reference detergent.

-

Measure the reflectance of the washed stained areas on the fabric swatches.

-

Calculate the Stain Removal Index (SRI) for each stain using the following formula: SRI = 100 * (L_washed - L_stained) / (L_unstained - L_stained) Where L* represents the lightness value from the colorimeter reading.

3.1.4 Data Analysis: Compare the average SRI values for each stain type between the test detergent and the reference detergent. Higher SRI values indicate better stain removal performance.

Caption: Experimental workflow for stain removal evaluation.

Protocol for Determining Water Hardness Sequestration Capacity

3.2.1 Objective: To quantify the ability of this compound to sequester calcium ions from a hard water solution.

3.2.2 Materials and Apparatus:

-

Calcium Ion Selective Electrode (ISE)

-

pH/mV meter

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Standard laboratory glassware (beakers, volumetric flasks)

-

Calcium chloride (CaCl₂) stock solution (e.g., 1000 ppm CaCO₃ equivalent)

-

This compound

-

Deionized water

3.2.3 Procedure:

-

Calibrate the Calcium ISE according to the manufacturer's instructions using standard calcium solutions.

-

Prepare a 200 mL sample of hard water with a known calcium concentration (e.g., 300 ppm as CaCO₃) by diluting the CaCl₂ stock solution.

-

Place the hard water sample in a beaker with a magnetic stir bar and begin stirring at a constant rate.

-

Immerse the Calcium ISE in the solution and record the initial calcium ion concentration in ppm.

-

Prepare a 1% (w/v) solution of this compound in deionized water.

-

Incrementally add the this compound solution to the hard water sample from a burette (e.g., in 0.5 mL increments).

-

After each addition, allow the reading to stabilize and record the new calcium ion concentration.

-